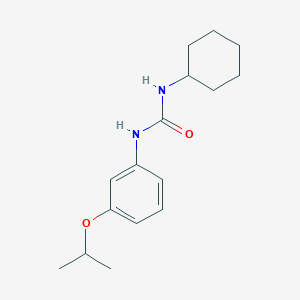

![molecular formula C16H18N2O3 B268332 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268332.png)

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of guanylyl cyclase (GC) activators. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.

Mechanism of Action

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 activates sGC enzyme by binding to the heme moiety of the enzyme. This binding leads to the release of the inhibitory subunit of the enzyme, which allows the catalytic subunit to produce cGMP from guanosine triphosphate (GTP). The increase in cGMP levels leads to the activation of protein kinase G (PKG), which mediates the various physiological effects of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272.

Biochemical and Physiological Effects:

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has been shown to have various biochemical and physiological effects, such as vasodilation, inhibition of platelet aggregation, reduction of inflammation, and protection against ischemia-reperfusion injury. These effects are mediated by the activation of sGC enzyme and the subsequent increase in cGMP levels in the cells.

Advantages and Limitations for Lab Experiments

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has several advantages for lab experiments, such as its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and the need for special handling due to its potential toxicity.

Future Directions

There are several future directions for the research on N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272, such as:

1. Investigating the potential therapeutic applications of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 in other diseases, such as cancer and neurological disorders.

2. Developing new synthetic methods for N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 that can improve its yield and purity.

3. Studying the pharmacokinetics and pharmacodynamics of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 in vivo to better understand its efficacy and safety.

4. Developing new formulations of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 that can improve its solubility and bioavailability.

5. Studying the potential interactions of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 with other drugs and compounds to better understand its potential drug-drug interactions.

Conclusion:

In conclusion, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 is a promising chemical compound that has potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. Its activation of sGC enzyme and subsequent increase in cGMP levels in the cells lead to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and reduction of inflammation. Although N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has some limitations, such as its low solubility in water and potential toxicity, its advantages, such as its high potency, selectivity, and stability, make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 involves the reaction of 4-nitrophenyl isocyanate with sec-butylamine, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained by the reaction of the intermediate with furfurylamine in the presence of sodium hydride. The overall yield of the synthesis method is around 30%.

Scientific Research Applications

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. It has been shown to activate the soluble guanylyl cyclase (sGC) enzyme, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in the cells. This, in turn, leads to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and reduction of inflammation.

properties

Product Name |

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide |

|---|---|

Molecular Formula |

C16H18N2O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

N-[4-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C16H18N2O3/c1-3-11(2)17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |

InChI Key |

LJRQYNGZSDXHSM-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)

![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)

![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)

![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)

![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)

![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)